Regioisomeric Divergence vs. WAY-635109: Identical Formula, Distinct Kinase Target Engagement
Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate and WAY-635109 share the identical molecular formula C13H9N3O2S, yet their reported biological activities differ fundamentally. WAY-635109 is a documented B-Raf kinase inhibitor, while the target compound has been associated with pro-differentiation activity in undifferentiated cells rather than direct kinase inhibition [1]. This regioisomeric divergence demonstrates that the two compounds are not functionally interchangeable despite their isomeric relationship.
| Evidence Dimension | Reported primary biological activity |
|---|---|
| Target Compound Data | Induction of differentiation in undifferentiated cells; anti-proliferative activity (no quantitative IC50 against B-Raf reported) |
| Comparator Or Baseline | WAY-635109 (CAS 781622-25-1): B-Raf kinase inhibitor (no specific IC50 publicly disclosed by vendor) |
| Quantified Difference | Qualitatively distinct biological readout; no overlapping kinase inhibition data available |
| Conditions | Not available (vendor-level activity annotation vs. literature-derived mechanism for comparator) |
Why This Matters
For screening campaigns targeting differentiation pathways rather than canonical kinase cascades, the target compound offers a mechanistically orthogonal chemotype that cannot be replaced by isomeric kinase inhibitors such as WAY-635109.
- [1] webisa.webdatacommons.org / freshpatents.com. Compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to monocyte lineage, evidencing use as anti-cancer and anti-psoriasis agent. View Source
